molecular formula C33H34N4O3 B2404649 5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione CAS No. 1005068-82-5

5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

Cat. No.: B2404649
CAS No.: 1005068-82-5
M. Wt: 534.66
InChI Key: SFFJARIKISDPGV-UHFFFAOYSA-N
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Description

5-{3-[4-(tert-butyl)phenoxy]phenyl}-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C33H34N4O3 and its molecular weight is 534.66. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of MLS000541443 are yet to be identified. The compound’s interaction with its targets is a crucial aspect of its mechanism of action. The targets could be proteins, enzymes, or receptors that play a significant role in cellular processes .

Mode of Action

The mode of action of MLS000541443 involves its interaction with its targets, leading to changes in cellular processes. This interaction could involve binding to the target, inhibiting its function, or modulating its activity . The exact nature of these interactions and the resulting changes are subject to ongoing research.

Biochemical Pathways

MLS000541443 may affect various biochemical pathways, leading to downstream effects on cellular functions. These pathways could involve signal transduction, metabolic processes, or gene expression. The compound’s impact on these pathways could lead to changes in cell behavior, such as altered growth, differentiation, or survival .

Pharmacokinetics

The pharmacokinetics of MLS000541443 involves its absorption, distribution, metabolism, and excretion (ADME) properties. These properties determine the compound’s bioavailability, i.e., the extent and rate at which it reaches its site of action. Factors such as the compound’s chemical structure, formulation, route of administration, and dose can influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of MLS000541443’s action depend on its mode of action and the biochemical pathways it affects. These effects could include changes in cellular processes such as proliferation, apoptosis, or differentiation. The compound’s effects could also involve changes in the expression of specific genes or proteins .

Action Environment

The action, efficacy, and stability of MLS000541443 can be influenced by various environmental factors. These factors could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules. External factors, such as light, heat, and humidity, could also affect the compound’s stability .

Properties

IUPAC Name

5-[3-(4-tert-butylphenoxy)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O3/c1-33(2,3)23-11-13-24(14-12-23)40-25-9-6-8-22(17-25)27-18-28(38)29(32(39)31(27)37-20-34-19-36-37)30-26-10-5-4-7-21(26)15-16-35-30/h4-14,17,19-20,27,29-31,35H,15-16,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFJARIKISDPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C3CC(=O)C(C(=O)C3N4C=NC=N4)C5C6=CC=CC=C6CCN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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